molecular formula C8H17ClN2O B2378324 (2R)-N-Propan-2-ylpyrrolidine-2-carboxamide;hydrochloride CAS No. 2343964-62-3

(2R)-N-Propan-2-ylpyrrolidine-2-carboxamide;hydrochloride

Cat. No. B2378324
CAS RN: 2343964-62-3
M. Wt: 192.69
InChI Key: YSHNUOLUCUUALI-OGFXRTJISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-N-Propan-2-ylpyrrolidine-2-carboxamide; hydrochloride is a chemical compound that has gained attention in scientific research due to its potential medical applications. This compound is commonly referred to as PPCC and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Enhancing Immune Regulation

The compound plays a critical role in the normal function of the immune system. It is required for mounting and sustaining adaptive T cell responses. However, it is also critical for immune regulation via its effects on regulatory T cells (Treg cells). The compound has a heightened sensitivity to Treg cells, which may create a therapeutic window to promote immune regulation by selective stimulation of Treg cells .

Therapeutic Applications in Type 1 Diabetes

The compound is being used in the development of new efforts to translate knowledge to the clinical arena, through focused interest in Type 1 diabetes as a prototypic autoimmune disease. Specifically, the aim is at developing compound-based therapeutic regimens and incorporating means to enhance antigen-specific Treg responses, for improved and more selective regulation of islet autoimmunity .

Studies in Preclinical Models of Autoimmunity and Transplantation

The compound is being used in studies in preclinical models of autoimmunity and transplantation to define critical factors for successful adoptive Treg therapy and develop clinically applicable therapeutic protocols .

Protein Detection/Quantitation

The Human IL-2R Simplex ProcartaPlex Kit measures IL-2R protein and is designed to be combinable with other Simplex kits so that you can create your own multiplex panel that utilizes Luminex xMAP technology for protein detection/quantitation .

Activation of T Cells

IL-2 has been shown to activate T cells, which can then target and kill cancer cells .

Stimulation of Natural Killer (NK) Cells

IL-2R is expressed on the surface of certain immune cells, such as natural killer (NK) cells, and can help to stimulate these cells to fight cancer .

Mechanism of Action

Target of Action

The primary target of (2R)-N-Propan-2-ylpyrrolidine-2-carboxamide hydrochloride is the N-methyl-D-aspartate receptor (NMDAR) and adenosine A1 receptors . NMDAR is a glutamate receptor and ion channel protein found in nerve cells. It plays a key role in synaptic plasticity, which is a cellular mechanism for learning and memory . Adenosine A1 receptors are almost exclusively expressed at nerve terminals .

Mode of Action

The compound interacts with its targets by antagonizing NMDA receptors on GABAergic interneurons . This disinhibits afferents to glutamatergic principal neurons and increases extracellular glutamate levels . It also seems to reduce rapid glutamate release at some synapses . The compound and its antidepressant metabolite, (2R,6R)-HNK, reduce glutamate release in a manner which could be blocked by AMPA receptor antagonism .

Biochemical Pathways

The compound affects the glutamatergic system , which is the most abundant neurotransmitter system in the nervous system . It modulates the release of glutamate, a critical neurotransmitter involved in learning and memory . The compound also impacts the adenosinergic system by interacting with adenosine A1 receptors . This interaction mediates inhibitory actions on glutamate release .

Pharmacokinetics

Similar compounds like ketamine have been shown to have rapid clearance, requiring frequent dosing . This results in high peak plasma concentration (Cmax) and short half-life

Result of Action

The compound’s action results in a decrease in glutamate release, which may contribute to its rapid antidepressant action . It reduces presynaptic activity and glutamate release . This action is thought to contribute to the compound’s potential antidepressant effects .

properties

IUPAC Name

(2R)-N-propan-2-ylpyrrolidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.ClH/c1-6(2)10-8(11)7-4-3-5-9-7;/h6-7,9H,3-5H2,1-2H3,(H,10,11);1H/t7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSHNUOLUCUUALI-OGFXRTJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1CCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC(=O)[C@H]1CCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-N-Propan-2-ylpyrrolidine-2-carboxamide;hydrochloride

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